molecular formula C26H18N2O B098813 2,2'-Azoxyfluorene CAS No. 15961-88-3

2,2'-Azoxyfluorene

Cat. No.: B098813
CAS No.: 15961-88-3
M. Wt: 374.4 g/mol
InChI Key: LTNRXVIMXYTPID-UHFFFAOYSA-N
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Description

2,2’-Azoxyfluorene is an organic compound with the molecular formula C26H18N2O It is a member of the azoxy compounds, which are characterized by the presence of an N=N-O functional group

Scientific Research Applications

2,2’-Azoxyfluorene has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Azoxyfluorene typically involves the oxidation of 2,2’-Aminofluorene. One common method is the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the azoxy compound.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Azoxyfluorene may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of alternative oxidizing agents and catalysts that are more environmentally friendly and economically viable may be explored.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azoxyfluorene undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of nitro compounds.

    Reduction: Reduction reactions can convert the azoxy group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Nitrofluorene derivatives.

    Reduction: Aminofluorene derivatives.

    Substitution: Halogenated fluorene derivatives.

Mechanism of Action

The mechanism of action of 2,2’-Azoxyfluorene involves its interaction with various molecular targets. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Aminofluorene: The precursor to 2,2’-Azoxyfluorene, with an amino group instead of an azoxy group.

    2,2’-Nitrofluorene: An oxidation product of 2,2’-Azoxyfluorene with a nitro group.

    2,2’-Halofluorene: Halogenated derivatives of fluorene.

Uniqueness

2,2’-Azoxyfluorene is unique due to its azoxy functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

9H-fluoren-2-yl-(9H-fluoren-2-ylimino)-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O/c29-28(22-10-12-26-20(16-22)14-18-6-2-4-8-24(18)26)27-21-9-11-25-19(15-21)13-17-5-1-3-7-23(17)25/h1-12,15-16H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNRXVIMXYTPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=[N+](C4=CC5=C(C=C4)C6=CC=CC=C6C5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030845
Record name 2-Azoxyfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15961-88-3
Record name 2-Azoxyfluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015961883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Azoxyfluorene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Azoxyfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Azoxyfluorene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44E6B29ZKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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